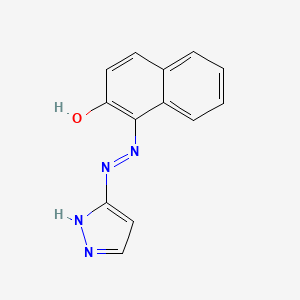
1-(5-Pyrazolazo)-2-naphthol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Pyrazolazo)-2-naphthol is an organic compound that belongs to the class of azo compounds. It is characterized by the presence of a pyrazole ring attached to a naphthol moiety through an azo linkage. This compound is known for its vibrant color and is often used as a dye or pigment in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(5-Pyrazolazo)-2-naphthol can be synthesized through a diazotization reaction followed by azo coupling. The process typically involves the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Azo Coupling: The diazonium salt is then reacted with 2-naphthol in an alkaline medium to form the azo compound.
Industrial Production Methods: In industrial settings, the synthesis of this compound is carried out in large reactors where precise control of temperature, pH, and reactant concentrations is maintained to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-Pyrazolazo)-2-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinonoid derivatives.
Reduction: Aromatic amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(5-Pyrazolazo)-2-naphthol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection of metal ions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug development due to its biological activity.
Industry: Utilized as a dye in textile and printing industries.
Wirkmechanismus
The mechanism of action of 1-(5-Pyrazolazo)-2-naphthol involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to metal ions, forming stable complexes.
Pathways Involved: It can participate in redox reactions, influencing cellular oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
1-(2-Pyridylazo)-2-naphthol: Another azo compound with similar applications but different binding affinities and spectral properties.
1-(2-Thiazolylazo)-2-naphthol: Known for its use in analytical chemistry, particularly in the detection of trace metals.
Uniqueness: 1-(5-Pyrazolazo)-2-naphthol is unique due to its specific structural configuration, which imparts distinct spectral properties and reactivity compared to other azo compounds.
Eigenschaften
CAS-Nummer |
55435-18-2 |
|---|---|
Molekularformel |
C13H10N4O |
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
1-(1H-pyrazol-5-yldiazenyl)naphthalen-2-ol |
InChI |
InChI=1S/C13H10N4O/c18-11-6-5-9-3-1-2-4-10(9)13(11)17-16-12-7-8-14-15-12/h1-8,18H,(H,14,15) |
InChI-Schlüssel |
LHPVOUIJDKHROV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=NN3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















